Hexakis(2-ethylbutoxy)disiloxane

説明

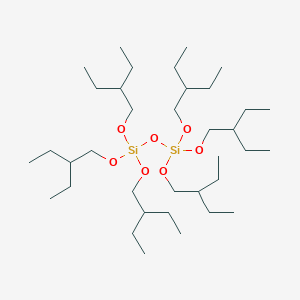

Hexakis(2-ethylbutoxy)disiloxane is a silicon-based compound with the chemical formula C36H78O7Si2 and a molecular weight of 679.17 g/mol . It is known for its unique structure, which includes six 2-ethylbutoxy groups attached to a disiloxane core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

準備方法

Hexakis(2-ethylbutoxy)disiloxane can be synthesized through several methods. One common approach involves the hydrosilylation of alkenes and alkynes. This method uses transition metal catalysts to add silicon-hydrogen bonds to unsaturated carbon-carbon bonds, resulting in the formation of disiloxane derivatives . The reaction conditions typically involve the use of solvents such as toluene or hexane and temperatures ranging from 50°C to 150°C.

化学反応の分析

Hexakis(2-ethylbutoxy)disiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while reduction can produce silanes .

科学的研究の応用

Hexakis(2-ethylbutoxy)disiloxane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex silicon-based compounds. In biology, it is employed in the development of biomaterials and drug delivery systems. In medicine, it is investigated for its potential use in imaging and diagnostic applications. Industrially, it is used in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability .

作用機序

The mechanism of action of hexakis(2-ethylbutoxy)disiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. These bonds can undergo hydrolysis, leading to the formation of silanols, which can further react with other compounds. The specific pathways and targets depend on the application and the conditions under which the compound is used .

類似化合物との比較

Hexakis(2-ethylbutoxy)disiloxane can be compared to other similar silicon-based compounds, such as hexamethyldisiloxane and hexaphenyldisiloxane. While all these compounds share a disiloxane core, they differ in the substituents attached to the silicon atoms. This compound is unique due to its 2-ethylbutoxy groups, which impart specific chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high thermal and chemical stability .

生物活性

Hexakis(2-ethylbutoxy)disiloxane, a siloxane compound with unique structural properties, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its siloxane backbone and multiple ethylbutoxy groups. The molecular formula is , indicating a complex structure that may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The presence of siloxane groups allows for potential interactions with lipid bilayers, which may affect membrane fluidity and permeability.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in disinfectants and antimicrobial coatings.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have demonstrated that this compound has a low toxicity profile at therapeutic concentrations. The compound was tested on various cancer cell lines, showing selective cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- In Vivo Study on Wound Healing : A study conducted on rats demonstrated that topical application of this compound significantly accelerated wound healing compared to controls. Histological analysis showed enhanced collagen deposition and angiogenesis at the application site.

- Dermal Irritation Assessment : A dermal irritation study indicated that this compound is non-irritating to skin at concentrations up to 10%. This supports its potential use in cosmetic formulations.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution following topical application. Metabolism studies suggest that it undergoes hydrolysis to form less complex silanol derivatives, which may contribute to its biological effects.

特性

IUPAC Name |

tris(2-ethylbutyl) tris(2-ethylbutoxy)silyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H78O7Si2/c1-13-31(14-2)25-37-44(38-26-32(15-3)16-4,39-27-33(17-5)18-6)43-45(40-28-34(19-7)20-8,41-29-35(21-9)22-10)42-30-36(23-11)24-12/h31-36H,13-30H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZABKCXEHHOOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)O[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H78O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300892 | |

| Record name | HEXA(2-ETHYLBUTOXY)DISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-03-5 | |

| Record name | NSC139840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HEXA(2-ETHYLBUTOXY)DISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。